Mal-amide-PEG3-oxyamineBoc
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Overview
Description
Mal-amide-PEG3-oxyamineBoc is a polyethylene glycol-based linker molecule that contains a terminal Boc-protected oxyamine group and a maleimide group linked through a linear polyethylene glycol chain. This compound is widely used in bio-conjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG3-oxyamineBoc typically involves the following steps:
Activation of Maleimide: The maleimide group is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an active ester.
Coupling with Polyethylene Glycol: The activated maleimide is then coupled with a polyethylene glycol chain that has a terminal amine group. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Protection of Oxyamine Group: The oxyamine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG3-oxyamineBoc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Aldehydes and Ketones: These are used for conjugation reactions with the oxyamine group.
Major Products
Thioether Linkages: Formed from reactions with thiol groups.
Oxime Linkages: Formed from reactions with aldehydes or ketones.
Scientific Research Applications
Mal-amide-PEG3-oxyamineBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Mal-amide-PEG3-oxyamineBoc involves:
Comparison with Similar Compounds
Similar Compounds
Mal-amide-PEG2-oxyamineBoc: Contains a shorter polyethylene glycol chain.
Mal-PEG-amine: Lacks the oxyamine group and Boc protection.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an oxyamine group.
Uniqueness
Mal-amide-PEG3-oxyamineBoc is unique due to its combination of a maleimide group, a Boc-protected oxyamine group, and a polyethylene glycol chain. This combination allows for versatile and efficient bio-conjugation, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O9/c1-20(2,3)32-19(27)22-31-15-14-30-13-12-29-11-10-28-9-7-21-16(24)6-8-23-17(25)4-5-18(23)26/h4-5H,6-15H2,1-3H3,(H,21,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHEOQDWGUXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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